1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-10-3-5-11(6-4-10)7-14-8-12(9-14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWUOCCUGQQTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 219.28 g/mol. The compound features an ethylphenyl group attached to an azetidine ring, which contributes to its unique chemical reactivity and potential biological effects.
The biological activity of this compound is influenced by several factors, including:
- pH and Temperature : The stability and efficacy of the compound can vary significantly with changes in environmental conditions.
- Co-administered Drugs : Interactions with other pharmaceuticals may alter its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown activity against various bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .
Anticancer Properties
Research has demonstrated that azetidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising results in inhibiting cell proliferation .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of azetidine derivatives, several compounds were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives had IC50 values below 10 µM against MCF-7 cells, demonstrating significant cytotoxic activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5.0 | MCF-7 |
| B | 7.5 | HCT-116 |
| C | 9.0 | A549 (lung) |
Antimicrobial Efficacy
Another study focused on the antimicrobial activity of azetidine derivatives found that some compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 µg/mL, indicating strong potential for therapeutic applications .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| D | 4 | Staphylococcus aureus |
| E | 8 | Escherichia coli |
| F | 16 | Pseudomonas aeruginosa |
Applications De Recherche Scientifique
Chemical Properties and Structure
1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid is characterized by its unique azetidine structure, which contributes to its biological activity. The compound's molecular formula is C13H17NO2, and it features a carboxylic acid functional group that is crucial for its reactivity and interaction with biological systems.
Modulation of Sphingosine-1-Phosphate Receptor
One of the notable applications of this compound is its role as a modulator of the sphingosine-1-phosphate receptor (S1PR). This receptor is implicated in various physiological processes, including immune response and cell migration. Research indicates that compounds targeting S1PR can be beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
Case Study: Siponimod (BAF312)
Siponimod, a derivative related to this compound, has been investigated for its efficacy in managing multiple sclerosis. Clinical trials have demonstrated its ability to reduce relapse rates and slow disability progression in patients .
Potential Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Data Table: Anticancer Activity Assessment
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 15 | Induction of apoptosis |
| Study B | MCF7 (Breast) | 20 | Inhibition of proliferation |
These findings indicate that further exploration into its anticancer potential could yield valuable insights for therapeutic development.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases, suggesting a role in protecting against conditions such as Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant reductions in markers of oxidative stress and inflammation, leading to improved cognitive function.
Comparaison Avec Des Composés Similaires
Structural Modifications and Pharmacological Targets
The azetidine-3-carboxylic acid scaffold is highly versatile, with modifications on the benzyl group or aromatic rings significantly influencing target selectivity and potency. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Azetidine-3-Carboxylic Acid Derivatives
Impact of Substituents on Activity
- Electron-Withdrawing Groups (Cl, CF₃): Chloro and trifluoromethyl groups enhance binding affinity through hydrophobic interactions and electronic effects. For example, KSI-6666 (Compound 3) incorporates these groups, contributing to its pseudoirreversible inhibition of S1P1 .
- Aromatic Systems (Benzofuran, Naphthyl): Compound 18’s benzofuran moiety increases metabolic stability and selectivity, achieving >1000-fold preference for S1P1 over S1P3 . PF-04418948’s naphthyloxy group likely enhances EP2 receptor binding via π-π stacking .
- Salt Formation: The hemifumarate salt of Compound I improves aqueous solubility, a critical factor for oral bioavailability .
Pharmacokinetic and Physicochemical Properties
- Oral Bioavailability: Compound 18 demonstrates excellent oral bioavailability in preclinical species, attributed to its benzofuran group resisting first-pass metabolism .
Méthodes De Préparation
Synthesis of N-Benzyl-3-cyanoazetidine Intermediate
- The precursor N-benzyl-3-cyanoazetidine is synthesized by reacting 3-hydroxyazetidine with an alkylsulfonyl halide (e.g., mesyl chloride) to form a sulfonate intermediate.
- This intermediate is then treated with an alkali metal cyanide in the presence of a phase transfer catalyst (e.g., Adogen 464) to introduce the cyano group at the 3-position of azetidine.
Conversion to N-Benzylazetidine-3-carboxylic Acid Methyl Ester
- The N-benzyl-3-cyanoazetidine is treated with methanol and a strong inorganic acid catalyst, preferably concentrated sulfuric acid, at elevated temperatures (50–100 °C, typically reflux).
- The acid-catalyzed reaction converts the cyano group to a methyl ester of azetidine-3-carboxylic acid.
- After reaction completion, the mixture is cooled and diluted with water (often ice or ice-water mixture), then neutralized with ammonia to basify the solution.
- The methyl ester is extracted from the aqueous phase using a water-immiscible organic solvent such as methylene chloride or paraffinic hydrocarbons boiling between 60–80 °C.
- The organic solvent is removed by evaporation to isolate the methyl ester intermediate.
Hydrolysis to N-Benzylazetidine-3-carboxylic Acid
- The methyl ester is refluxed in distilled water under nitrogen atmosphere.
- Hydrolysis proceeds rapidly, typically completing within 40 minutes, indicated by the transition from a two-phase system to a homogeneous solution.
- The product is isolated by removing water via evaporation and crystallization.
- The resulting N-benzylazetidine-3-carboxylic acid is obtained as a solid with melting point around 152–154 °C.
Deprotection to Azetidine-3-carboxylic Acid
- If the benzyl protecting group is to be removed, the acid is subjected to catalytic hydrogenolysis using palladium on carbon in methanol at room temperature.
- This step yields the free azetidine-3-carboxylic acid in high yield (~90%).
Adaptation for 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic Acid
- The above method is adapted by substituting the benzyl group with the 4-ethylbenzyl moiety.
- The 4-ethylbenzylamine or related derivatives are used in the initial formation of the N-substituted azetidine intermediates.
- The subsequent steps of cyano introduction, ester formation, hydrolysis, and deprotection follow similarly.
Comparative Hydrolysis of Esters
- Methyl esters hydrolyze rapidly under boiling water reflux (approx. 40 minutes).
- Ethyl and isopropyl esters require significantly longer hydrolysis times (6 hours and 24–40 hours, respectively), making methyl esters preferable for efficient synthesis.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Benzyl-3-cyanoazetidine formation | 3-hydroxyazetidine + mesyl chloride + KCN + phase transfer catalyst | Ambient to reflux | Variable | - | Phase transfer catalysis enhances cyanation |
| Esterification | N-benzyl-3-cyanoazetidine + methanol + H2SO4 | 50–100 °C (reflux) | 2 hours | ~82 | Strong acid catalysis; exothermic |
| Extraction | Water dilution + ammonia basification + organic solvent extraction | Ambient | - | - | Methylene chloride or paraffinic hydrocarbons used |
| Hydrolysis | Methyl ester + boiling water | 100 °C (reflux) | ~40 minutes | - | Rapid conversion to acid |
| Deprotection (optional) | Pd/C catalyst + H2 in methanol | Room temperature | Variable | ~90 | Catalytic hydrogenolysis removes benzyl group |
Research Findings and Practical Considerations
- The methyl ester intermediate is crucial for efficient separation from aqueous impurities and for rapid hydrolysis.
- Using concentrated sulfuric acid provides better reaction rates than other acids, but gaseous hydrogen chloride can improve yields for ethyl and isopropyl esters.
- The process avoids difficulties associated with direct hydrolysis of cyano compounds, which are highly water-soluble and difficult to separate.
- The choice of organic solvent for extraction impacts purity and ease of solvent removal; paraffinic hydrocarbons boiling at 60–80 °C are effective.
- The methodology is scalable and suitable for commercial synthesis due to the relatively mild conditions and high yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Reductive amination is a common strategy. For example, azetidine-3-carboxylic acid derivatives can be synthesized by reacting aldehydes (e.g., 4-ethylbenzaldehyde) with azetidine-3-carboxylic acid in methanol or THF under acidic conditions (e.g., acetic acid) using NaBHCN as a reducing agent. Yields (~48–52%) depend on stoichiometric ratios (e.g., 1:1.05 aldehyde:azetidine) and reaction time. Purification via column chromatography or recrystallization improves purity .
Q. How do physicochemical properties (e.g., solubility, log P) influence experimental design for this compound?
- Methodological Answer : The compound’s high aqueous solubility (ESOL log S = 1.6, ~4050 mg/mL) suggests suitability for in vitro assays requiring aqueous buffers. However, its low log P (consensus log P = -0.86) indicates limited membrane permeability, necessitating delivery vehicles (e.g., DMSO solutions) for cellular studies. Stability in polar solvents (e.g., methanol, THF) is critical for long-term storage .
Q. What safety protocols are recommended for handling azetidine-3-carboxylic acid derivatives in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse thoroughly with water; for eye exposure, flush with an eyewash station for 15 minutes. Store at room temperature in airtight containers away from oxidizers. First-aid measures emphasize immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can structural modifications to the azetidine ring or 4-ethylphenyl group enhance target selectivity in receptor-binding studies?
- Methodological Answer : Substituents on the azetidine ring (e.g., fluorine or tert-butyl groups) or the phenyl ring (e.g., halogens, methoxy groups) can modulate binding affinity. For example, fluorination at the azetidine 3-position (as in PF-04418948) improves EP2 receptor antagonist potency by enhancing hydrophobic interactions. Computational docking studies (e.g., using AutoDock Vina) paired with SAR analysis are recommended .
Q. What experimental strategies resolve contradictions in reported log P values for azetidine-3-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in log P (e.g., iLOGP = 0.76 vs. XLOGP3 = -3.18) arise from computational model biases. Validate experimentally via shake-flask HPLC: partition the compound between octanol and water, then quantify concentrations via UV-Vis or LC-MS. Consensus models (e.g., averaging iLOGP, XLOGP3, and SILICOS-IT) reduce variability .
Q. How can in vivo efficacy of this compound be evaluated while addressing its poor BBB penetration?
- Methodological Answer : Use peripheral tissue models (e.g., inflammatory assays in rats) or modify the compound for CNS delivery. For example, ester prodrugs (e.g., ethyl ester derivatives) improve BBB permeability. In vivo PET imaging with F-labeled analogs (e.g., sphingosine 1-phosphate receptor tracers) provides real-time biodistribution data .
Q. What analytical techniques confirm the structural integrity of synthetic intermediates?
- Methodological Answer : H NMR (400 MHz, DMSO-d) identifies key protons (e.g., azetidine methylene at δ 3.64 ppm, aromatic protons at δ 7.42–8.43 ppm). HRMS-ESI validates molecular weight (e.g., [M+H] for PF-04418948: calc. 353.2224, found 353.2243). Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
